molecular formula C12H19IN4O2S B1400103 [5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine CAS No. 1361111-99-0

[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine

Cat. No. B1400103
CAS RN: 1361111-99-0
M. Wt: 410.28 g/mol
InChI Key: BSDFGWHWMUQSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine, also known as 5-I4P-P2DMA, is an organic compound with a wide range of applications in scientific research. It is a derivative of the pyrimidine group of organic compounds, which are essential building blocks of nucleic acids and are found in all living organisms. 5-I4P-P2DMA is a versatile compound, with the ability to be used in a variety of laboratory experiments and applications. In

Scientific Research Applications

GPR119 Agonists

A study by Kubo et al. (2021) discusses the design and synthesis of GPR119 agonists, focusing on N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. The research aimed to enhance GPR119 agonist activity and improve certain profiles like hERG inhibition. This involved modifications to previously discovered compounds, resulting in the identification of potent and orally bioavailable GPR119 agonists, indicating potential applications in diabetes treatment through insulin secretion and plasma glucose reduction (Kubo et al., 2021).

Alkyne-Iminium Ion Cyclizations

A study by Arnold et al. (2003) explored the nucleophile-promoted alkyne-iminium ion cyclizations, involving compounds like 1-Benzyl-3-(1-Iodoethylidene)Piperidine. This research contributes to the understanding of synthetic transformations in organic chemistry, particularly in the creation of complex molecular structures (Arnold et al., 2003).

Synthesis of Pyrimidines

Paronikyan et al. (2016) reported the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. The study highlights the chemical processes involved in the creation of these complex pyrimidine structures, which can have applications in medicinal chemistry and drug development (Paronikyan et al., 2016).

Antibacterial Activity of Piperidine Containing Pyrimidine Imines

Merugu et al. (2010) conducted a study on the synthesis and antibacterial activity of piperidine containing pyrimidine imines. This research is significant for its potential applications in developing new antibacterial agents, highlighting the role of pyrimidine imines in medicinal chemistry (Merugu et al., 2010).

properties

IUPAC Name

5-iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-4-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IN4O2S/c1-16(2)12-14-8-10(13)11(15-12)9-4-6-17(7-5-9)20(3,18)19/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDFGWHWMUQSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2CCN(CC2)S(=O)(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine
Reactant of Route 2
Reactant of Route 2
[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine
Reactant of Route 3
Reactant of Route 3
[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine
Reactant of Route 4
Reactant of Route 4
[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine
Reactant of Route 5
[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine
Reactant of Route 6
[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.